2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine
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Overview
Description
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)ethanamine is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine typically involves the reaction of phenylboronic acid with a suitable dioxaborinane precursor. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based interactions in biological systems.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction can modulate pathways involved in cell signaling, enzyme activity, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing compound with a similar tricyclic structure.
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide: A compound with a different functional group but similar structural complexity.
Uniqueness
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)ethanamine is unique due to its specific tricyclic structure that includes a boron atom
Properties
Molecular Formula |
C18H26BNO2 |
---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
2-phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine |
InChI |
InChI=1S/C18H26BNO2/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12/h4-8,13-16H,9-11,20H2,1-3H3 |
InChI Key |
VBPSRSJQIVBEOE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
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